molecular formula C27H24N4O4S B2437252 methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 380338-24-9

methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2437252
CAS No.: 380338-24-9
M. Wt: 500.57
InChI Key: AEJRIJJYJGSOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound with diverse applications in various scientific fields

Properties

IUPAC Name

methyl 4-[[2-[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-18(32)28-21-12-14-23(15-13-21)31-16-24(19-6-4-3-5-7-19)30-27(31)36-17-25(33)29-22-10-8-20(9-11-22)26(34)35-2/h3-16H,17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJRIJJYJGSOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Imidazole Formation: : The synthesis typically begins with the formation of the imidazole ring, where a 1-(4-acetamidophenyl)-4-phenyl-1H-imidazole precursor is synthesized through a multi-step reaction involving aldehydes, amines, and oxidative cyclization.

  • Thioether Linkage: : The next step involves the introduction of the thioether group, attaching the 1-(4-acetamidophenyl)-4-phenyl-1H-imidazole to the benzoate derivative via a thioether bond. This is usually achieved by reacting the imidazole derivative with a halogenated acetamido-benzoate in the presence of a thiol or sulfurizing agent.

Industrial Production Methods

In an industrial setting, the production involves scaling up the synthesis while optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones depending on the reagents and conditions.

  • Reduction: : The compound's ester and imidazole ring can undergo reduction reactions, potentially converting the ester group to alcohols or the imidazole to saturated imidazolidine derivatives.

  • Substitution: : The benzoate moiety allows for various substitution reactions, particularly electrophilic aromatic substitutions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation or lithium aluminum hydride can be used.

  • Substitution: : Halogenated reagents or nitration reactions can introduce new functional groups onto the benzoate ring.

Major Products

  • Oxidation: : Produces sulfoxides and sulfones.

  • Reduction: : Yields alcohols and saturated ring structures.

  • Substitution: : Generates halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate has a complex structure that features an imidazole ring, which is often associated with various biological activities. Its molecular formula is C21H21N3O4S, and it has a molecular weight of approximately 411.48 g/mol.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that compounds containing imidazole rings can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression . For instance, derivatives of imidazole have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Properties

This compound also shows potential antimicrobial activity. The presence of the thioether linkage in its structure is believed to contribute to its ability to combat bacterial infections. Research has highlighted that imidazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antitubercular Activity

Recent studies have explored the antitubercular properties of similar compounds, indicating that they may inhibit the growth of Mycobacterium tuberculosis through mechanisms involving enzyme inhibition . This suggests a potential application for this compound in treating tuberculosis.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

StudyFindings
Synthesis and evaluation of antimicrobial activitiesDemonstrated significant antimicrobial effects against various pathogens.
Anticancer activity assessmentReported cytotoxic effects on cancer cell lines through apoptosis induction.
Antitubercular evaluationShowed potential for inhibiting Mycobacterium tuberculosis growth in vitro and in vivo.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular targets such as enzymes and receptors. The imidazole ring often participates in binding to metal ions or active sites, modulating enzyme activity or receptor functions. The molecular pathways involved typically include oxidative stress responses and metabolic regulation.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate offers unique properties due to its combination of functional groups, enhancing its versatility in various applications.

Similar Compounds

  • Methyl 4-(2-(4-(4-aminophenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: : Lacks the acetamido group but features similar thioether and imidazole functionality.

  • Ethyl 4-(2-((1-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate: : Contains a nitro group instead of acetamido, altering its reactivity and biological activity.

  • 4-(2-(4-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: : With a methoxy substituent, offering different electronic and steric properties.

This compound's unique structure and reactivity make it a valuable subject of ongoing scientific research and industrial applications. By continuing to explore its potential, we can unlock new capabilities and uses in various fields.

Biological Activity

Methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to summarize the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate imidazole and benzoate moieties. The initial steps often include the formation of thioamide derivatives followed by acylation reactions to achieve the final product. The structural confirmation is achieved through techniques such as NMR spectroscopy and X-ray crystallography.

Antimicrobial Activity

Recent studies have indicated that compounds with imidazole and benzoate structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Research indicates that similar imidazole derivatives can modulate inflammatory pathways, particularly those involving macrophage activation and cytokine production. This modulation is crucial in conditions such as diabetes and obesity, where inflammation plays a significant role in disease progression .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated promising results. The compound exhibited potent activity with MIC values comparable to existing antibiotics, indicating its potential utility in clinical applications .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory mechanisms of related compounds in animal models of obesity-induced inflammation. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential role in managing chronic inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate inflammation and immune responses.
  • Direct Antimicrobial Action : The presence of the imidazole ring is known to contribute to direct antimicrobial effects by disrupting cellular membranes or metabolic processes in pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate, and how can purity be ensured?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including imidazole ring formation, thioether linkage introduction, and esterification. For example:

  • Imidazole Core Synthesis : React 4-acetamidophenyl derivatives with α-bromoacetophenone under reflux in ethanol, using glacial acetic acid as a catalyst (similar to methods in ).
  • Thioether Formation : Introduce the thioacetamido group via nucleophilic substitution using mercaptoacetic acid derivatives (see for analogous procedures).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol) are critical for purity. Monitor reaction progress via TLC ().

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and connectivity. For example, the imidazole proton signals appear at δ 7.5–8.5 ppm, while the acetamido group shows a singlet at ~2.1 ppm ().
  • IR Spectroscopy : Key peaks include N-H stretches (~3300 cm1^{-1}) for acetamido and C=O stretches (~1700 cm1^{-1}) for the ester group ().
  • X-ray Crystallography : Use SHELX software ( ) for structure refinement. Crystallize the compound in ethanol to obtain single crystals suitable for diffraction studies () .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what structural features influence its potency?

  • Methodological Answer :

  • Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. The thioether and imidazole moieties enhance membrane penetration ().
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7). Substituents like the 4-phenyl group on the imidazole ring correlate with apoptosis induction ().
  • Structure-Activity Relationships (SAR) : Compare analogues with varying aryl groups on the imidazole or benzoate moieties. Electron-withdrawing groups (e.g., nitro) often boost activity ().

Q. What computational strategies can predict the compound’s binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The imidazole’s nitrogen atoms may coordinate with heme iron ().
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Key residues (e.g., Asp/Glu for hydrogen bonding) should be identified ().

Q. How can environmental impact studies be designed to assess this compound’s persistence and toxicity?

  • Methodological Answer :

  • Biodegradation Tests : Use OECD 301B guidelines (aqueous aerobic conditions). Monitor degradation via HPLC and compare half-lives with structurally similar compounds ().
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202). Correlate logP values (calculated via ChemAxon) with bioaccumulation potential ().

Q. How should contradictory data in pharmacological studies be addressed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50_{50} variability in cancer cells) and perform statistical validation (ANOVA). Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) ().
  • Crystallographic Validation : Confirm active conformations via X-ray structures to resolve ambiguities in docking poses ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.